5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a benzoannulene derivative with a benzyl halide in the presence of a strong base. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride, methylating agents such as methyl iodide.
Major Products
The major products formed from these reactions include various substituted benzoannulenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
- 5H-Benzo 7annulene
Uniqueness
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-benzyl-2-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C19H20O2/c1-21-16-10-11-17-15(13-16)8-5-9-19(20)18(17)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,18H,5,8-9,12H2,1H3 |
InChI Key |
DLBMYKNDGUIJBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)CCC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.